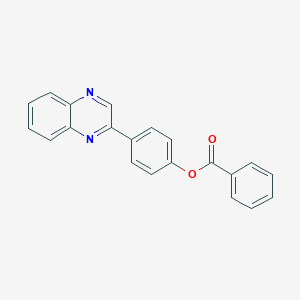

4-(quinoxalin-2-yl)phenyl benzoate

Description

4-(quinoxalin-2-yl)phenyl benzoate is a heterocyclic organic compound featuring a quinoxaline core fused with a phenyl benzoate group. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This compound’s structure combines the electron-deficient quinoxaline moiety with a lipophilic benzoate ester, influencing its solubility, bioavailability, and interaction with biological targets.

Properties

Molecular Formula |

C21H14N2O2 |

|---|---|

Molecular Weight |

326.3g/mol |

IUPAC Name |

(4-quinoxalin-2-ylphenyl) benzoate |

InChI |

InChI=1S/C21H14N2O2/c24-21(16-6-2-1-3-7-16)25-17-12-10-15(11-13-17)20-14-22-18-8-4-5-9-19(18)23-20/h1-14H |

InChI Key |

QYRXJSMRLPXPHS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid 4-quinoxalin-2-yl-phenyl ester typically involves the esterification of benzoic acid with a quinoxalin-2-yl-phenyl alcohol. One common method involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of benzoic acid 4-quinoxalin-2-yl-phenyl ester can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(quinoxalin-2-yl)phenyl benzoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and quinoxalin-2-yl-phenyl alcohols.

Reduction: Reduction reactions can convert the ester into alcohols and quinoxalin-2-yl-phenyl derivatives.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and quinoxalin-2-yl-phenyl alcohols.

Reduction: Alcohols and quinoxalin-2-yl-phenyl derivatives.

Substitution: Amines, thiols, and other substituted derivatives.

Scientific Research Applications

4-(quinoxalin-2-yl)phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid 4-quinoxalin-2-yl-phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and quinoxalin-2-yl-phenyl alcohol, which can then interact with various enzymes and receptors in the body. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and pharmacological differences between 4-(quinoxalin-2-yl)phenyl benzoate and related compounds:

Key Observations:

- Molecular Weight: Ethyl 4-({[3-(2-acetamidophenyl)quinoxalin-2-yl]oxy}methyl)benzoate has a higher molecular weight (441.49 g/mol) due to additional acetamide and ethoxy groups, which may affect pharmacokinetics.

- Biological Activity: Sulfonamide-thiourea derivatives (e.g., compound 11 ) exhibit notable anticancer activity (IC₅₀ = 24.4 mmol L⁻¹), suggesting that electron-withdrawing groups enhance cytotoxicity.

Pharmacological and Physicochemical Comparison

- Anticancer Mechanisms: Sulfonamide-thiourea derivatives (e.g., compound 11 ) likely interact with DNA or enzyme targets (e.g., topoisomerases), while benzoate esters may act via non-covalent binding or prodrug mechanisms.

- Synergistic Effects: Compounds like 9–11 in show enhanced activity when combined with radiation, suggesting that this compound could benefit from similar combination therapies.

- Solubility : Benzoate esters generally exhibit lower solubility in polar solvents compared to sulfonamides or amines, necessitating formulation optimizations for in vivo applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.